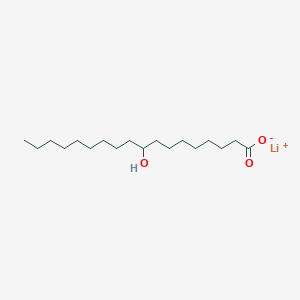![molecular formula C18H15ClN2O4 B13795661 methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13795661.png)
methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes a quinoxaline ring, a phenoxy group, and a propanoate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring is synthesized through the condensation of an o-phenylenediamine derivative with a suitable diketone, such as 2,3-dichloroquinoxaline.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where the quinoxaline derivative reacts with a phenol derivative in the presence of a base.
Esterification: The final step involves the esterification of the resulting compound with methyl (2S)-2-bromopropanoate under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoxaline ring to its corresponding dihydroquinoxaline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Phenol derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate has numerous scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoxaline ring can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the phenoxy group can interact with protein active sites, leading to enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2S)-2-[4-(quinoxalin-2-yl)oxyphenoxy]propanoate: Lacks the chloro substituent on the quinoxaline ring.
Methyl (2S)-2-[4-(6-methylquinoxalin-2-yl)oxyphenoxy]propanoate: Contains a methyl group instead of a chloro group on the quinoxaline ring.
Uniqueness
Methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate is unique due to the presence of the chloro substituent on the quinoxaline ring, which can enhance its biological activity and binding affinity to molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications.
Propriétés
Formule moléculaire |
C18H15ClN2O4 |
|---|---|
Poids moléculaire |
358.8 g/mol |
Nom IUPAC |
methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C18H15ClN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-16-9-12(19)3-8-15(16)21-17/h3-11H,1-2H3/t11-/m0/s1 |
Clé InChI |
YGHJGQYNECSZDY-NSHDSACASA-N |
SMILES isomérique |
C[C@@H](C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
SMILES canonique |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


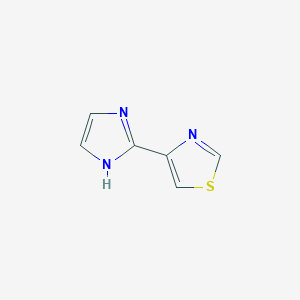
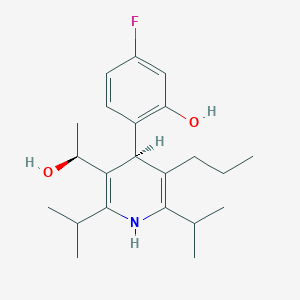
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-ethylheptanoate](/img/structure/B13795583.png)
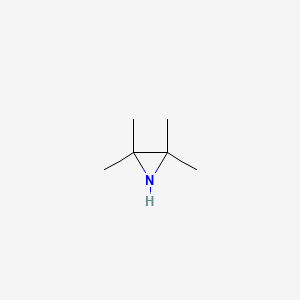
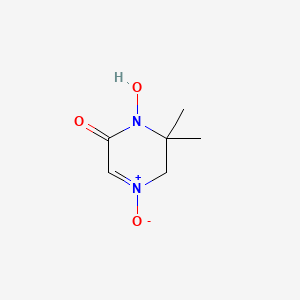
![8-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13795596.png)
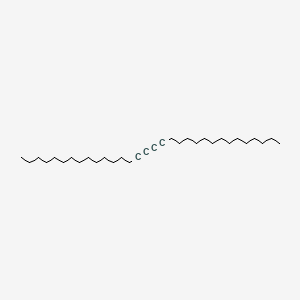

![Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl-](/img/structure/B13795612.png)

![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13795619.png)

